N-(4-methoxyphenyl)-2-((4-(2-methoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S/c1-35-20-14-12-19(13-15-20)29-26(34)18-38-27-31-30-24(32(27)22-10-6-7-11-23(22)36-2)16-28-25(33)17-37-21-8-4-3-5-9-21/h3-15H,16-18H2,1-2H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGYQBKBHNSMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Table 2: Reported Bioactivities of Analogues
- However, steric bulk from the phenoxyacetamido-methyl group could limit bioavailability compared to smaller analogues like the allyl derivative in .
Physicochemical Properties
Q & A
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol/KOH, 60°C | 65–70 | 90 |
| 2 | Chloroacetamide, KOH | 75–80 | 92 |
| 3 | DCC/DMAP, DCM | 60–65 | 88 |
Basic: How is structural characterization performed, and what key spectroscopic data validate the compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 4.2–4.5 ppm (CH₂-S), δ 3.8 ppm (OCH₃) .
- 13C NMR: Signals at 165–170 ppm (C=O), 150–155 ppm (triazole-C) .
- IR Spectroscopy: Bands at 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-S), and 3350 cm⁻¹ (N-H) .
- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 573.67 (calculated) .
Validation: Cross-referencing with simulated spectra (DFT calculations) ensures structural accuracy .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions in antimicrobial or enzyme inhibition data often arise from assay variability. A robust approach includes:
Standardized Assays: Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1.5 × 10⁸ CFU/mL) .
Dose-Response Curves: Test 8–10 concentrations (0.1–100 µM) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .
Control Compounds: Include reference inhibitors (e.g., ciprofloxacin for antibacterial assays) to normalize inter-lab variability .
Mechanistic Studies: Use SPR or ITC to validate target binding (e.g., enzyme active sites) and rule off-target effects .
Case Study: Discrepancies in IC₅₀ values for COX-2 inhibition (5–50 µM) were resolved by standardizing enzyme sources (human recombinant vs. bovine extracts) .
Advanced: What computational strategies predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro with crystal structures (PDB: e.g., 5KIR for kinase targets). Key parameters:
- Grid box centered on the active site (20 × 20 × 20 Å).
- Lamarckian GA with 100 runs .
- MD Simulations: GROMACS/AMBER (50 ns trajectories) assess binding stability (RMSD < 2.5 Å) .
- QSAR Models: Train with 30+ analogs (IC₅₀ data) using Random Forest or SVM (R² > 0.7) .
Validation: Compare predicted vs. experimental binding energies (ΔG error < 2 kcal/mol) .
Basic: What are the compound’s stability profiles under varying pH and temperature?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–10, 37°C, 24 hours). HPLC analysis shows degradation at pH < 4 (amide hydrolysis) and pH > 9 (triazole ring opening) .
- Thermal Stability: TGA/DSC reveals decomposition onset at 180°C. Store at –20°C in desiccated conditions .
Q. Table 2: Stability Data
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| pH 2, 37°C, 24h | 45 | Free phenoxy acid |
| pH 7.4, 37°C, 24h | 5 | None detected |
| 60°C, 48h | 20 | Oxidized thioether |
Advanced: How to optimize selectivity against structurally similar off-targets?
Methodological Answer:
- Structural Modifications: Introduce bulky substituents (e.g., 4-ethylphenyl) to sterically block off-target binding .
- Fragment-Based Screening: Identify critical binding motifs (e.g., triazole-S for kinase inhibition) via X-ray co-crystallography .
- Profiling Panels: Screen against 50+ related targets (e.g., KinomeScan) to identify selectivity cliffs .
Example: Replacing 2-methoxyphenyl with 4-chlorophenyl improved selectivity for EGFR over HER2 (10-fold) .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
- Cell Viability Assays: Use HEK293 (normal kidney) and HepG2 (liver) cells. IC₅₀ > 50 µM indicates low cytotoxicity .
- Hemolysis Assay: Incubate with erythrocytes (2% suspension). <10% hemolysis at 100 µM is acceptable .
- hERG Inhibition: Patch-clamp assays (IC₅₀ > 30 µM reduces cardiac risk) .
Advanced: How to address low solubility in aqueous buffers for biological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) with Tween-80 (0.1% w/v) to maintain solubility .
- Nanoparticle Formulation: Encapsulate in PLGA-PEG (size: 150–200 nm, PDI < 0.2) via nanoprecipitation .
- Prodrug Design: Introduce phosphate esters (logP reduction by 1.5 units) for enhanced aqueous solubility .
Validation: Dynamic Light Scattering (DLS) confirms nanoparticle stability over 72 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
